molecular formula C4H7BrO B2519546 (3S)-3-bromooxolane CAS No. 1583270-83-0; 19311-37-6

(3S)-3-bromooxolane

Cat. No.: B2519546
CAS No.: 1583270-83-0; 19311-37-6
M. Wt: 151.003
InChI Key: NPZIPXHYLXTEAB-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-bromooxolane is a chiral brominated oxolane (tetrahydrofuran derivative) with the molecular formula C₄H₇BrO and a calculated molecular weight of 151.00 g/mol. Its CAS registry number is 1583270-83-0, and it is characterized by a bromine atom substituted at the 3-position of the oxolane ring, with (S)-configuration . This stereochemical specificity makes it valuable in asymmetric synthesis, particularly in pharmaceutical and agrochemical research, where enantioselectivity is critical. The compound’s reactivity is dominated by the bromide leaving group, enabling nucleophilic substitution (e.g., SN2 reactions) or participation in cross-coupling reactions.

Properties

CAS No.

1583270-83-0; 19311-37-6

Molecular Formula

C4H7BrO

Molecular Weight

151.003

IUPAC Name

(3S)-3-bromooxolane

InChI

InChI=1S/C4H7BrO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m0/s1

InChI Key

NPZIPXHYLXTEAB-BYPYZUCNSA-N

SMILES

C1COCC1Br

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

(3S)-3-bromooxolane

  • Reactivity : The bromide group facilitates nucleophilic substitution (e.g., with amines or alkoxides) or Suzuki-Miyaura cross-coupling reactions. Its chirality allows enantioselective synthesis of complex molecules .
  • Applications : Used as a chiral building block in pharmaceuticals (e.g., β-blockers) and agrochemicals.

2-(3-bromophenyl)-2-methyl-1,3-dioxolane

  • Reactivity : The bromophenyl group enables aryl cross-coupling (e.g., Heck or Ullmann reactions), while the dioxolane ring offers stability under acidic conditions .
  • Applications : Intermediate in synthesizing aromatic polymers or ligands for catalysis.

3-(bromomethyl)-3-(methoxymethyl)-2-methyloxolane

  • Reactivity : Bromomethyl groups participate in alkylation, while methoxymethyl groups act as protecting groups or ether-forming agents .
  • Applications: Potential precursor for surfactants or specialty polymers.

Research Findings and Industrial Relevance

  • (3S)-3-bromooxolane is prioritized in asymmetric synthesis due to its enantiomeric purity, whereas 2-(3-bromophenyl)-2-methyl-1,3-dioxolane is favored in materials science for its aromatic stability.
  • The methoxymethyl substituent in 3-(bromomethyl)-3-(methoxymethyl)-2-methyloxolane enhances solubility in polar solvents, broadening its utility in organic transformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.